![molecular formula C2H2ClF3OS2 B14592688 [(Trifluoromethyl)sulfanyl]methanesulfinyl chloride CAS No. 61363-07-3](/img/structure/B14592688.png)
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride is an organosulfur compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to a sulfur atom, which is further bonded to a methanesulfinyl chloride group. The trifluoromethyl group imparts significant electronegativity and hydrophobicity to the molecule, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with a suitable nucleophile, such as a thiol or a sulfide, under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions with this compound include trifluoromethylated compounds, sulfonyl derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Trifluoromethyl)sulfanyl]methanesulfinyl chloride involves its ability to act as an electrophile, facilitating the transfer of the trifluoromethyl group to various substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The compound’s high electronegativity and reactivity make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride can be compared with other similar compounds, such as:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Both compounds are used for trifluoromethylation, but this compound offers additional reactivity due to the presence of the sulfanyl group.
Methanesulfonyl chloride (CH3SO2Cl): This compound lacks the trifluoromethyl group, resulting in different reactivity and applications.
Sodium trifluoromethanesulfinate (CF3SO2Na): Used for similar reactions, but with different solubility and handling properties.
This compound stands out due to its unique combination of the trifluoromethyl and sulfanyl groups, providing distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
61363-07-3 |
|---|---|
Molecular Formula |
C2H2ClF3OS2 |
Molecular Weight |
198.6 g/mol |
IUPAC Name |
trifluoromethylsulfanylmethanesulfinyl chloride |
InChI |
InChI=1S/C2H2ClF3OS2/c3-9(7)1-8-2(4,5)6/h1H2 |
InChI Key |
PXKZSIFRAJQGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C(SC(F)(F)F)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


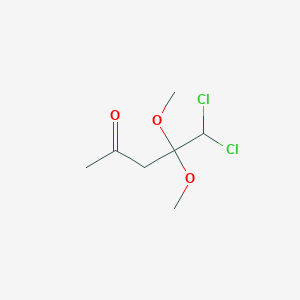

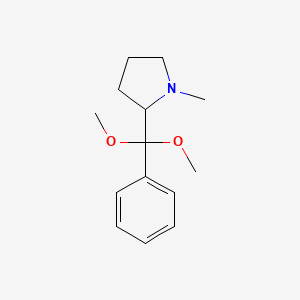
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
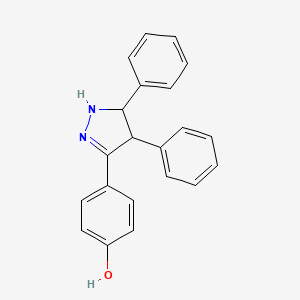
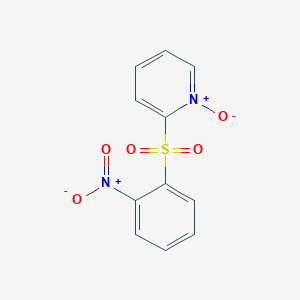
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
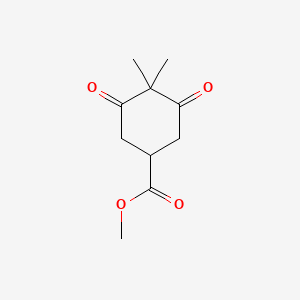
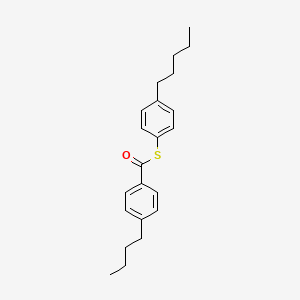
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
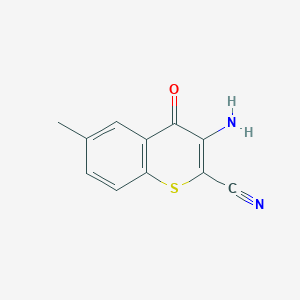
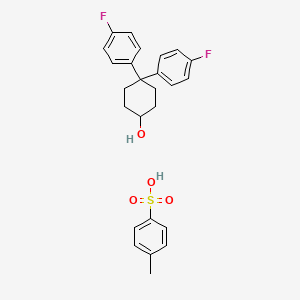
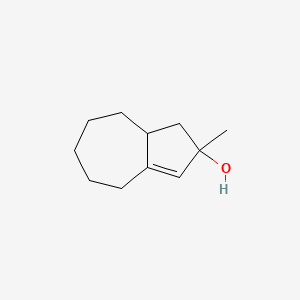
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
